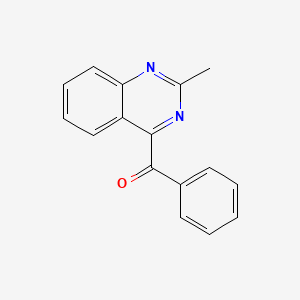

(2-Methylquinazolin-4-yl)(phenyl)methanone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

101290-94-2 |

|---|---|

Molecular Formula |

C16H12N2O |

Molecular Weight |

248.28 g/mol |

IUPAC Name |

(2-methylquinazolin-4-yl)-phenylmethanone |

InChI |

InChI=1S/C16H12N2O/c1-11-17-14-10-6-5-9-13(14)15(18-11)16(19)12-7-3-2-4-8-12/h2-10H,1H3 |

InChI Key |

UTENJXBXYZQBNI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=N1)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methylquinazolin 4 Yl Phenyl Methanone and Its Analogues

Classical Synthetic Approaches for Quinazolin-4-ones

The foundational quinazolin-4-one structure is traditionally constructed using several named reactions and cyclization strategies, which have been adapted for the synthesis of a wide array of derivatives.

Cyclocondensation Reactions from Anthranilic Acid Derivatives

A cornerstone in quinazolinone synthesis is the cyclocondensation of anthranilic acid or its derivatives. A common pathway involves the reaction of anthranilic acid with acetic anhydride (B1165640) to form 2-methyl-4H-3,1-benzoxazin-4-one. This intermediate can then be reacted with a suitable nitrogen source to yield the corresponding 3-substituted-2-methylquinazolin-4-one. researchgate.net While this method is robust for substitutions at the 3-position, the direct introduction of a 4-benzoyl group via this route is not straightforward.

Another approach involves the condensation of N-acylanthranilic acids with a primary amine. For instance, N-acetylanthranilic acid can be cyclized in the presence of an amine to form 2-methylquinazolin-4-ones. However, the direct incorporation of a benzoyl moiety at the 4-position from the outset of the reaction sequence using this method is not commonly reported.

Alternative Cyclization Strategies for Quinazolinone Ring Formation

Beyond the more common methods, other cyclization strategies have been explored for the synthesis of the quinazolinone core. One such method involves the reaction of 2-aminobenzamides with aldehydes or ketones. This approach can lead to the formation of 2,3-dihydroquinazolin-4(1H)-ones, which can be subsequently oxidized to the corresponding quinazolin-4(3H)-ones. rsc.org

Modern and Green Chemistry Syntheses of (2-Methylquinazolin-4-yl)(phenyl)methanone

In recent years, there has been a significant shift towards the development of more efficient and environmentally friendly synthetic methods. Microwave-assisted and ultrasound-promoted reactions have emerged as powerful tools in this regard, often leading to shorter reaction times, higher yields, and cleaner reaction profiles.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has been successfully employed to accelerate the synthesis of various quinazolinone derivatives. The Niementowski reaction, which often requires high temperatures and long reaction times under conventional heating, can be significantly expedited using microwave assistance. acs.org This technique has been applied to the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones, demonstrating the potential for rapid library synthesis.

Microwave-assisted protocols have also been developed for the N-arylation of 4-chloroquinazolines, providing a route to 4-anilinoquinazolines. nih.gov While not directly yielding a 4-benzoyl derivative, this methodology highlights the reactivity of the 4-position and suggests a potential pathway for the introduction of a benzoyl group via a precursor like 2-methyl-4-chloroquinazoline.

| Starting Materials | Reagents/Conditions | Product | Yield (%) | Reference |

| Anthranilic acid, Acetic anhydride, Amine | Microwave irradiation | 2-Methyl-3-substituted-quinazolin-4(3H)-one | High | researchgate.net |

| 4-Chloro-2-methylquinazoline, Aniline derivative | Microwave irradiation, THF/H₂O | 4-Anilino-2-methylquinazoline | Good | nih.gov |

Ultrasound-Promoted Reaction Pathways

Ultrasonic irradiation is another green chemistry tool that has been utilized to promote the synthesis of heterocyclic compounds. The application of ultrasound can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation.

While specific examples for the synthesis of this compound using ultrasound are not extensively documented, the ultrasound-promoted synthesis of related quinazolinone and dihydroquinazoline (B8668462) derivatives has been reported. For instance, the condensation of anthranilamide with aldehydes or ketones can be efficiently catalyzed by graphene oxide nanosheets in an aqueous medium under ultrasonic irradiation to produce 2,3-dihydroquinazolinones. rsc.org These can then be oxidized to the corresponding quinazolin-4(3H)-ones. This suggests that ultrasound could be a viable energy source for the cyclization step in a multi-step synthesis of the target compound.

| Starting Materials | Reagents/Conditions | Product | Yield (%) | Reference |

| Anthranilamide, Aldehyde/Ketone | Graphene Oxide, H₂O, Ultrasound | 2,3-Dihydroquinazolin-4(1H)-one | 85-97 | rsc.org |

Metal-Catalyzed Synthetic Routes

Metal-catalyzed reactions offer efficient and versatile methods for the construction of the quinazoline (B50416) framework. Palladium and copper catalysts, in particular, have been extensively utilized for the synthesis of quinazolinone derivatives, including those analogous to this compound.

Palladium-Catalyzed Methods

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of quinazolinone synthesis, palladium catalysis has been employed for the arylation of pre-formed quinazolinone cores. An efficient method for the synthesis of 4-arylquinazolines involves the palladium-catalyzed arylation of quinazolin-4-ones with arylboronic acids. organic-chemistry.org This approach utilizes p-toluenesulfonyl chloride (TsCl) to activate the C4-OH group of the quinazolinone tautomer, facilitating the Suzuki-Miyaura coupling.

While this method does not directly yield the benzoyl moiety at the 4-position, it provides a viable route to 4-aryl-2-methylquinazolines, which are structural analogues. The reaction conditions are typically mild, employing a palladium catalyst such as PdCl2(PPh3)2, a base like potassium carbonate, and a mixed solvent system of THF and water at moderate temperatures. organic-chemistry.org The scope of the reaction is broad, tolerating a variety of substituents on both the quinazolinone ring and the arylboronic acid.

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Ref |

| PdCl2(PPh3)2 | K2CO3 | THF-H2O | 60 | Good to Excellent | organic-chemistry.org |

| Pd(OAc)2 | Cs2CO3 | Toluene | - | - | |

| This table represents general conditions for the palladium-catalyzed arylation of quinazolin-4-ones, which can be adapted for analogues of the target compound. |

Furthermore, palladium-catalyzed cascade reactions have been developed for the synthesis of quinoline (B57606) derivatives, which share a similar heterocyclic core. For instance, a Pd-catalyzed aza-Wacker oxidative cyclization under air has been used to construct 2-methylquinolines. nih.gov Although this method produces quinolines, the principles of palladium-catalyzed intramolecular cyclization are relevant to the synthesis of related heterocyclic systems.

Copper-Catalyzed Methods

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed methods for the synthesis of nitrogen-containing heterocycles. Various copper-catalyzed approaches have been developed for the synthesis of quinazoline and quinazolinone derivatives.

One notable method involves the copper-catalyzed reaction of substituted 2-bromobenzonitriles with amidines or guanidine (B92328) to afford 4-aminoquinazoline and 2,4-diaminoquinazoline derivatives. organic-chemistry.org This reaction proceeds under mild conditions using a copper(I) iodide (CuI) catalyst in the presence of a ligand such as N,N'-dimethylethylenediamine (DMEDA). While this method yields amino-substituted quinazolines, it demonstrates the utility of copper in facilitating the key C-N bond formation in the quinazoline ring.

Another approach is the copper-catalyzed synthesis of 2-arylquinazolinones from 2-arylindoles and amines or ammonium (B1175870) salts in the presence of oxygen. organic-chemistry.org This reaction proceeds through a cascade of transformations including Baeyer-Villiger oxidation, hydrolysis, amination, and dehydration condensation. The versatility of this method suggests its potential applicability to the synthesis of a range of substituted quinazolinones.

More directly related to the synthesis of 4-substituted quinazolines, copper-catalyzed cascade reactions of amidine hydrochlorides with substituted 2-halobenzaldehydes or 2-halophenylketones have been shown to be highly efficient. researchgate.net This method allows for the construction of the quinazoline core with substitution at the 4-position.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Ref |

| CuI | DMEDA | K2CO3 | DMF | 80 | organic-chemistry.org |

| CuBr | - | - | NMP | 80 | organic-chemistry.org |

| Cu(I) | - | - | - | - | rsc.org |

| This table summarizes various copper-catalyzed methods for the synthesis of quinazoline derivatives. |

One-Pot Synthetic Procedures

One-pot syntheses are highly desirable as they reduce reaction time, cost, and waste by combining multiple reaction steps in a single vessel without the isolation of intermediates. Several one-pot procedures have been developed for the synthesis of quinazoline derivatives.

A prominent one-pot synthesis of 2-arylquinazolines involves the tandem reaction of (2-aminophenyl)methanols, aldehydes, and ceric ammonium nitrate (B79036) (CAN). nih.gov This multicomponent reaction proceeds through an initial oxidation of the (2-aminophenyl)methanol to the corresponding aldehyde, followed by condensation with another aldehyde and an ammonia (B1221849) source (generated in situ), and subsequent cyclization and aromatization to yield the 2-arylquinazoline. This method is compatible with a wide range of functional groups on both the (2-aminophenyl)methanol and the aldehyde.

Another efficient one-pot method for the synthesis of 2-amino-3-substituted quinazolinones utilizes a multicomponent reaction of isatoic anhydride, an amine, and an electrophilic cyanating agent, N-cyano-4-methyl-N-phenylbenzenesulfonamide (NCTS). researchgate.net The reaction proceeds through a sequence of nucleophilic attack, ring-opening, decarboxylation, and heterocyclization.

Aqueous Media Synthesis Applications

The use of water as a solvent in organic synthesis is a key principle of green chemistry, offering environmental and economic benefits. Several methods for the synthesis of quinazolinone derivatives in aqueous media have been reported.

Graphene oxide nanosheets have been utilized as a catalyst for the construction of 2,3-dihydroquinazolinones and quinazolin-4(3H)-ones from anthranilamide and an aldehyde or ketone in an aqueous medium at room temperature. rsc.org This method is metal-free and proceeds under mild conditions.

Another green approach employs reverse zinc oxide micelles as a nanoreactor to catalyze the cyclocondensation of anthranilamide and aromatic aldehydes in water, affording 2,3-dihydroquinazolin-4(1H)-one derivatives in excellent yields. nih.gov The catalyst in this system can be recovered and reused.

Furthermore, heteropolyacids such as H3PW12O40 have been shown to efficiently catalyze the cyclocondensation reaction of 2-aminobenzamide (B116534) with aldehydes and ketones in aqueous media to produce quinazoline derivatives. researchgate.net

Oxidative Cyclization Techniques

Oxidative cyclization is a common strategy for the synthesis of quinazolinones from 2,3-dihydroquinazolinone intermediates. This transformation typically involves the use of an oxidizing agent to introduce a double bond into the heterocyclic ring.

A bioinspired cooperative catalytic system using laccase and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has been employed for the aerobic oxidative cyclization of 2,3-dihydroquinazolin-4(1H)-ones to quinazolinones. researchgate.net This reaction uses air or oxygen as the oxidant and proceeds in aqueous media at ambient temperature.

Another method involves a PIFA (phenyliodine bis(trifluoroacetate))-initiated oxidative 5-exo-trig cyclization of 2-(3-butenyl)quinazolin-4(3Н)-ones to yield fused pyrroloquinazolinone systems. nih.gov While this leads to a different scaffold, it highlights the use of hypervalent iodine reagents in oxidative cyclization reactions of quinazolinone derivatives.

Functionalization and Derivatization Strategies of the this compound Scaffold

The this compound scaffold possesses several sites amenable to functionalization, allowing for the generation of a diverse library of analogues. The primary sites for modification are the 2-methyl group, the quinazolinone ring system, and the 4-benzoyl group.

Modification of the 2-methyl group can be achieved through various reactions. For instance, condensation of 2-methyl-quinazolin-4(3H)-one with aldehydes can lead to the formation of styryl derivatives at the 2-position.

The quinazolinone ring itself can be functionalized at various positions. For example, the nitrogen atom at the 3-position can be alkylated or arylated. The synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives is often achieved by reacting 2-methyl-4H-3,1-benzoxazin-4-one with primary amines. researchgate.net

The 4-position of the quinazolinone ring is a key site for derivatization. As seen in the synthetic methodologies, this position can be modified to introduce aryl groups through palladium-catalyzed coupling reactions. organic-chemistry.org In the case of this compound, the carbonyl group of the benzoyl moiety offers a handle for further transformations. For example, it can be reduced to a secondary alcohol or converted to other functional groups through standard organic transformations. Furthermore, the phenyl ring of the benzoyl group can be substituted with various functional groups to explore structure-activity relationships.

One study demonstrated the functionalization of the 4-position of the 2-arylquinazolin-4(3H)-one scaffold by replacing the oxygen with hydrazinyl and 5-nitrofuryl-hydrazinyl pharmacophores to enhance biological activity. nih.govrsc.org This highlights the potential for significant modulation of the properties of the quinazolinone core through derivatization at the 4-position.

Modification at the C-2 Position of the Quinazolinone Ring

The C-2 position of the quinazolinone ring is a common site for introducing structural diversity. While the parent compound of interest features a methyl group at this position, numerous synthetic strategies allow for the introduction of a wide array of substituents. A prevalent method for the synthesis of 2-substituted-4(3H)-quinazolinones involves the condensation of anthranilamide with various aldehydes. mdpi.com This approach is versatile, allowing for the incorporation of different alkyl and aryl groups at the C-2 position.

Another powerful technique is the triflic anhydride-mediated Friedel-Crafts arylation of quinazolin-4(3H)-ones. This method facilitates the late-stage C-2 arylation through the formation of a highly electrophilic iminium intermediate upon activation with triflic anhydride (Tf₂O). This allows for the coupling of electron-rich arenes to the C-2 position under mild conditions, leading to 2-aryl dihydroquinazolinones which can be subsequently oxidized to the corresponding quinazolinone. nih.gov

Detailed research findings for the synthesis of 2-substituted quinazolin-4(3H)-ones are presented in the interactive data table below.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Anthranilamide and 3,4-dihydroxybenzaldehyde | DMSO, 100 °C, 24 h | 2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-one | 68% | mdpi.com |

| Anthranilamide and 2,3-dihydroxybenzaldehyde | DMSO, 100 °C, 24 h | 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one | 71% | mdpi.com |

| Quinazolin-4(3H)-one and electron-rich arenes | Tf₂O, then base | 2-Aryl-quinazolin-4(3H)-one | Good | nih.gov |

| 2-(3-bromopropyl thio)-3-(2-methyl phenyl) quinazolin-4-(3H)-one and various amines | Reaction with amines | 2-(3-substituted propyl)-3-(2-methyl phenyl) quinazolin-4-(3H)-ones | Not specified | tandfonline.com |

Substitution at the N-3 Position of the Quinazolinone Ring

The nitrogen atom at the N-3 position of the quinazolinone ring offers a prime location for substitution, significantly influencing the molecule's properties. A widely employed synthetic route to 2-methyl-3-substituted-quinazolin-4(3H)-ones starts with the reaction of anthranilic acid with acetic anhydride to form 2-methyl-4H-3,1-benzoxazin-4-one. This intermediate is then treated with a primary amine to yield the desired N-3 substituted product. tandfonline.comorientjchem.org This two-step process is efficient and allows for the introduction of a diverse range of substituents at the N-3 position by varying the amine used in the second step.

A notable derivative, 3-amino-2-methylquinazolin-4(3H)-one, serves as a versatile synthon for further elaboration at the N-3 position. It can be prepared by the condensation of 2-methyl-4H-3,1-benzoxazin-4-one with hydrazine (B178648) hydrate. nih.govresearchgate.net The resulting amino group can then be derivatized, for example, through condensation with aldehydes to form Schiff bases, which can be further modified. nih.govresearchgate.net

The following interactive data table summarizes various synthetic approaches for substitution at the N-3 position.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Methyl-4H-3,1-benzoxazin-4-one and methyl amine | Ethanol, room temperature | 2,3-Dimethylquinazolin-4(3H)-one | Good | orientjchem.org |

| 2-Methyl-4H-3,1-benzoxazin-4-one and hydrazine hydrate | Ethanol, reflux | 3-Amino-2-methylquinazolin-4(3H)-one | 98% | researchgate.net |

| 3-Amino-2-methylquinazolin-4(3H)-one and 2-chloro benzaldehyde | Not specified | 3-((2-chlorobenzylidene)amino)-2-methylquinazolin-4(3H)-one | 64% | nih.gov |

| 3-Amino-2-methylquinazolin-4(3H)-one and 3-hydroxy benzaldehyde | Not specified | 3-((3-hydroxybenzylidene)amino)-2-methylquinazolin-4(3H)-one | 99% | nih.gov |

Diversification of the Phenyl Substituent and Methanone (B1245722) Moiety

Modification of the phenyl ring of the quinazolinone core and the external phenyl group of the methanone moiety is crucial for fine-tuning the molecule's activity. The synthesis of 2,6-disubstituted(3H)-quinazolin-4-ones often begins with a substituted anthranilic acid, such as 6-bromoanthranilic acid. Acylation followed by dehydration and condensation with an amine allows for the introduction of substituents on the benzene (B151609) ring of the quinazolinone. nih.gov

For the diversification of the phenyl group attached to the C-4 position, a palladium-catalyzed arylation of quinazolin-4-ones with arylboronic acids provides an efficient route to 4-arylquinazolines. organic-chemistry.org This reaction utilizes p-toluenesulfonyl chloride as an in situ activator of the C-4 hydroxyl group (in the tautomeric enol form of the quinazolinone), enabling the Suzuki-Miyaura coupling to proceed under mild conditions. organic-chemistry.org

While direct Friedel-Crafts acylation at the C-4 position of a pre-formed 2-methylquinazoline (B3150966) is not commonly reported, related intramolecular Friedel-Crafts reactions on quinoline carboxylic acids to form fused ring systems suggest the feasibility of such electrophilic substitutions on the quinoline/quinazoline core under appropriate conditions. researchgate.nettandfonline.com

The interactive data table below details synthetic methods for the diversification of the phenyl substituent.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 6-Bromoanthranilic acid and acid chlorides | Acylation, then acetic anhydride, then amine | 2-Substituted-6-bromo-(3H)-quinazolin-4-one | Not specified | nih.gov |

| Quinazolin-4-one and arylboronic acids | PdCl₂(PPh₃)₂, K₂CO₃, TsCl, THF-H₂O, 60 °C | 4-Arylquinazoline | Good to excellent | organic-chemistry.org |

| 2-(phenoxymethyl)-4-phenylquinoline-3-carboxylic acids | Polyphosphoric acid or Eaton's reagent | 12-Phenylbenzo rsc.orgaurigeneservices.comoxepino[3,4-b]quinolin-13(6H)-one | Moderate to good | researchgate.net |

Introduction of Fused Heterocyclic Rings

The fusion of additional heterocyclic rings to the quinazolinone scaffold can lead to novel chemical entities with unique properties. The synthesis of pyrrolo[2,1-b]quinazolinones, for instance, can be achieved through the reaction of 2-methyl-quinazolin-4(3H)-one with chloroacetyl chloride in dry THF, leading to a pyrrolo[2,1-b]quinazolindione derivative. scirp.org Another approach involves the palladium-catalyzed oxidative amination of 2-alkenylquinazolin-4(3H)-ones, which undergo intramolecular aza-Wacker cyclization to yield methylene-substituted pyrrolo[2,1-b]quinazolinones. rsc.org

The synthesis of thiazolo-fused quinazolinones has also been explored. For example, thiazolo[2,3-b]quinazolines can be prepared through the cyclization of octahydroquinazoline-2-thiones with α-bromoketones. researchgate.net Additionally, the reaction of 9-methoxy-4-phenyl-3,4,5,6-tetrahydrobenzo[h]quinzoline-2-thione with halo acids can furnish benzo[h]thiazolo[2,3-b]quinazoline systems. asianpubs.org

The interactive data table below presents examples of synthetic methods for the introduction of fused heterocyclic rings.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Methyl-quinazolin-4(3H)-one | Chloroacetyl chloride, dry THF | Pyrrolo[2,1-b]quinazolindione derivative | Not specified | scirp.org |

| 2-Butenylquinazolin-4(3H)-ones | Pd(OAc)₂/PPh₃/Cs₂CO₃/benzoquinone in dioxane | Methylene-substituted pyrrolo[2,1-b]quinazolinone | Not specified | rsc.org |

| Octahydroquinazoline-2-thiones | α-Bromoketones | Thiazolo[2,3-b]quinazolines | Not specified | researchgate.net |

| 9-Methoxy-4-phenyl-3,4,5,6-tetrahydrobenzo[h]quinzoline-2-thione | Halo acids | Benzo[h]thiazolo[2,3-b]quinazoline system | Not specified | asianpubs.org |

Structural Characterization Methodologies for 2 Methylquinazolin 4 Yl Phenyl Methanone and Its Synthetic Precursors/derivatives

Spectroscopic Analysis Techniques

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a primary tool for identifying the functional groups present in a molecule. For (2-Methylquinazolin-4-yl)(phenyl)methanone, the IR spectrum would be expected to exhibit characteristic absorption bands that confirm its key structural features. A prominent absorption band for the carbonyl (C=O) stretching vibration of the methanone (B1245722) linker is anticipated, typically appearing in the region of 1650-1700 cm⁻¹. Additionally, characteristic peaks corresponding to C=N stretching of the quinazoline (B50416) ring would likely be observed around 1560-1620 cm⁻¹. The presence of aromatic C-H stretching vibrations would be indicated by signals above 3000 cm⁻¹, while the C-H stretching of the methyl group would appear in the 2850-2960 cm⁻¹ range. The aromatic C=C stretching vibrations of both the quinazoline and phenyl rings would produce a series of peaks in the 1450-1600 cm⁻¹ region.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch (Methyl) | 2850-2960 |

| Carbonyl (C=O) Stretch | 1650-1700 |

| Imine (C=N) Stretch | 1560-1620 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.

In the ¹H NMR spectrum of this compound, the protons of the methyl group would be expected to produce a singlet signal in the upfield region, typically around δ 2.5-3.0 ppm. The aromatic protons on the quinazoline and phenyl rings would resonate in the downfield region, generally between δ 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns of these aromatic protons would provide crucial information for assigning their exact positions on the rings.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. A signal for the carbonyl carbon of the methanone group would be expected in the highly deshielded region of the spectrum, likely above δ 190 ppm. The carbon of the methyl group would appear at the opposite end of the spectrum, in the upfield region around δ 20-30 ppm. The aromatic carbons of the quinazoline and phenyl rings would generate a series of signals in the approximate range of δ 120-170 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Methyl (CH₃) | 2.5 - 3.0 (singlet) | 20 - 30 |

| Aromatic (Ar-H) | 7.0 - 9.0 (multiplets) | 120 - 170 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its molecular formula (C₁₆H₁₂N₂O). The mass spectrum would also display a characteristic fragmentation pattern, which can offer additional structural information. Key fragmentation pathways might include the cleavage of the bond between the quinazoline ring and the benzoyl group, leading to fragment ions corresponding to the 2-methylquinazoline (B3150966) cation and the benzoyl cation.

Elemental Analysis

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) within the compound. The experimentally determined percentages are then compared with the calculated values based on the proposed molecular formula. For this compound (C₁₆H₁₂N₂O), the theoretical elemental composition would be approximately 77.40% carbon, 4.87% hydrogen, and 11.28% nitrogen. Close agreement between the experimental and calculated values serves as a crucial confirmation of the compound's empirical and molecular formula.

Table 3: Calculated Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 16 | 192.16 | 77.40% |

| Hydrogen | H | 1.008 | 12 | 12.096 | 4.87% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 11.28% |

| Oxygen | O | 16.00 | 1 | 16.00 | 6.45% |

| Total | | | | 248.276 | 100.00% |

X-ray Crystallography for Solid-State Structure Elucidation

While spectroscopic methods provide valuable information about molecular connectivity, single-crystal X-ray crystallography offers the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsional angles within the this compound molecule. Furthermore, X-ray crystallography reveals the packing arrangement of molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or π-π stacking, which can be crucial for understanding the material's bulk properties. For a definitive structural confirmation, obtaining a single crystal of sufficient quality and performing an X-ray diffraction analysis is the gold standard.

Computational and Theoretical Studies on 2 Methylquinazolin 4 Yl Phenyl Methanone

Quantum Chemical Calculations

There are no specific studies found that have performed quantum chemical calculations on (2-Methylquinazolin-4-yl)(phenyl)methanone. Therefore, no data is available for the following subsections.

No published research has utilized Density Functional Theory (DFT) to analyze the molecular structure and electronic properties of this compound.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and consequently the HOMO-LUMO energy gap, for this compound have not been reported.

Table 1: HOMO-LUMO Energy Gap Data

| Parameter | Value |

| HOMO Energy | Data Not Available |

| LUMO Energy | Data Not Available |

| Energy Gap (ΔE) | Data Not Available |

Calculations for the ionization potential and electron affinity of this compound are not available in the current body of scientific literature.

Table 2: Ionization Potential and Electron Affinity Data

| Parameter | Value |

| Ionization Potential (I) | Data Not Available |

| Electron Affinity (A) | Data Not Available |

The global reactivity descriptors such as chemical hardness, softness, and electrophilicity index for this compound have not been determined.

Table 3: Chemical Reactivity Indices

| Parameter | Value |

| Chemical Hardness (η) | Data Not Available |

| Chemical Softness (S) | Data Not Available |

| Electrophilicity Index (ω) | Data Not Available |

There are no reported values for the dipole moment of this compound, which would provide insight into its polarity.

Table 4: Dipole Moment Data

| Parameter | Value |

| Dipole Moment (µ) | Data Not Available |

Molecular Electrostatic Potential (MEP) maps, which are crucial for understanding the electrophilic and nucleophilic sites of a molecule, have not been generated for this compound in any published study.

Density Functional Theory (DFT) Studies on Molecular Structure and Electronic Properties

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the binding mode of a ligand to a protein's active site and to estimate the strength of this interaction. For quinazoline (B50416) derivatives, which are known to target various enzymes like kinases and polymerases, molecular docking is crucial for understanding their inhibitory mechanisms. nih.govnih.gov

Ligand-Protein Binding Mode Predictions for Target Enzymes

Molecular docking simulations for quinazoline derivatives typically involve preparing the three-dimensional structures of both the ligand (the quinazoline compound) and the target protein, often obtained from crystallographic data. The ligand is then placed into the binding site of the protein, and its conformational space is explored to find the most stable binding pose.

Studies on various quinazolinone analogues have successfully predicted their binding modes within the active sites of enzymes such as Epidermal Growth Factor Receptor (EGFR) and DNA gyrase. nih.govnih.gov For instance, docking studies on EGFR inhibitors have shown that the quinazoline core often forms key hydrogen bonds with residues in the ATP-binding pocket, such as Met793. researchgate.net The orientation of substituents on the quinazoline ring dictates additional interactions with surrounding amino acids, which is critical for the compound's inhibitory activity.

While a specific target enzyme for this compound is not definitively established in the literature, based on the activity of similar compounds, potential targets could include various protein kinases. A hypothetical docking study would predict how the 2-methyl group and the 4-benzoyl group position themselves within the enzyme's active site to maximize favorable interactions.

Assessment of Binding Affinities (e.g., ∆Gbind)

A key output of molecular docking is the estimation of the binding affinity, often expressed as a docking score or the free energy of binding (∆Gbind). This value provides a theoretical estimation of how strongly a ligand binds to its target protein. Lower binding energy values typically indicate a more stable ligand-protein complex and potentially higher biological activity.

In studies of quinazolinone derivatives targeting DNA gyrase, docking scores have been shown to correlate with their antibacterial activity. nih.gov For example, compounds with lower docking scores (e.g., -8.58 kcal/mol) generally exhibit better inhibitory effects. nih.gov The binding affinity is influenced by various factors, including hydrogen bonds, hydrophobic interactions, and electrostatic forces between the ligand and the protein.

For this compound, a docking study would calculate its binding affinity against a panel of potential target proteins. This would allow for the ranking of its potential efficacy against different biological targets and provide a basis for experimental validation. An illustrative table of such hypothetical binding affinities is presented below.

Table 1: Illustrative Binding Affinities of a Quinazoline Derivative with Various Protein Kinase Targets

| Target Enzyme | PDB ID | Binding Affinity (kcal/mol) |

|---|---|---|

| EGFR | 1M17 | -8.5 |

| VEGFR2 | 1YWN | -7.9 |

| CDK2 | 1HCK | -7.2 |

| p38 MAP Kinase | 1A9U | -8.1 |

Note: This table is for illustrative purposes and does not represent actual experimental data for this compound.

Analysis of Key Intermolecular Interactions

A detailed analysis of the docked pose reveals the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions are crucial for understanding the basis of molecular recognition and for designing more potent and selective inhibitors. The primary types of interactions observed for quinazoline derivatives include:

Hydrogen Bonds: These are critical for anchoring the ligand within the active site. The nitrogen atoms in the quinazoline ring and the carbonyl oxygen are common hydrogen bond acceptors.

Hydrophobic Interactions: Alkyl and aryl substituents on the quinazoline core often engage in hydrophobic interactions with nonpolar residues of the protein, contributing significantly to the binding affinity.

Pi-Pi Stacking: The aromatic nature of the quinazoline ring system allows for pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

In many quinazoline-based EGFR inhibitors, a crucial hydrogen bond is formed between the N1 atom of the quinazoline ring and the backbone NH of Met793 in the hinge region of the kinase. researchgate.net The analysis of these interactions provides a structural rationale for the observed activity and guides the modification of the ligand to enhance these interactions.

Table 2: Illustrative Key Intermolecular Interactions for a Quinazoline Derivative in a Kinase Active Site

| Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|

| Met793 | Hydrogen Bond | 2.9 |

| Leu718 | Hydrophobic | 3.8 |

| Val726 | Hydrophobic | 4.1 |

| Phe856 | Pi-Pi Stacking | 4.5 |

Note: This table is for illustrative purposes and does not represent actual experimental data for this compound.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For quinazoline derivatives, QSAR studies are instrumental in identifying the key structural features that govern their therapeutic effects. nih.gov

Correlation of Molecular Descriptors with Biological Efficacy

QSAR models are built by calculating a set of molecular descriptors for a series of compounds with known biological activities. These descriptors quantify various aspects of a molecule's structure, including its physicochemical, electronic, and topological properties. Common descriptors used in QSAR studies of quinazoline analogues include:

LogP: A measure of the molecule's lipophilicity.

Molecular Weight (MW): The mass of the molecule.

Topological Polar Surface Area (TPSA): An indicator of a molecule's polarity and its ability to permeate cell membranes.

Electronic Descriptors: Such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Once calculated, these descriptors are correlated with the biological activity (e.g., IC50 values) using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). researchgate.net A successful QSAR model can identify which descriptors have the most significant impact on the activity. For instance, a QSAR study on anticancer quinazolines might reveal that higher lipophilicity and the presence of specific electronic features are positively correlated with cytotoxicity. researchgate.net

Predictive Modeling for Novel this compound Analogues

A validated QSAR model can be used to predict the biological activity of new, untested compounds. nih.gov This predictive power is highly valuable in drug design, as it allows for the virtual screening of large libraries of compounds and the prioritization of the most promising candidates for synthesis and experimental testing.

For this compound, a QSAR model developed from a series of related analogues could be used to predict its biological efficacy. Furthermore, such a model would provide a roadmap for designing novel analogues with potentially improved activity. For example, if the QSAR model indicates that increasing the electron-withdrawing nature of a particular substituent enhances activity, new derivatives incorporating such groups could be designed and their activities predicted in silico.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are also widely used. These methods generate contour maps that visualize the regions around the aligned molecules where changes in steric, electrostatic, or other fields would lead to an increase or decrease in biological activity, providing a more intuitive guide for structural modification. rsc.orgresearchgate.net

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| Gefitinib (B1684475) |

| Methaqualone |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. This technique can provide valuable insights into the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion on a femtosecond timescale.

A comprehensive search of publicly available scientific literature was conducted to identify studies that have performed molecular dynamics simulations specifically on this compound for the purpose of general conformational or interaction analysis. Despite the utility of MD simulations in characterizing chemical compounds, no dedicated studies focusing solely on the molecular dynamics of this compound could be located.

While the broader class of quinazolinone derivatives has been the subject of numerous computational studies, including molecular dynamics simulations to investigate their binding to specific biological targets, the data specific to this compound in isolation is not available in the reviewed literature. Therefore, a detailed discussion and presentation of data tables on its conformational changes or interaction analysis from MD simulations are not possible at this time.

Further research focusing specifically on the computational analysis of this compound would be necessary to provide detailed insights into its dynamic properties.

Structure Activity Relationship Sar Elucidation for 2 Methylquinazolin 4 Yl Phenyl Methanone Derivatives

Impact of Substituents at the C-2 Position on Biological Activities

The substituent at the C-2 position of the quinazolinone ring is a critical determinant of biological activity. While the parent structure features a methyl group, modifications at this site have been extensively studied, revealing that even minor changes can lead to significant shifts in pharmacological properties.

Research indicates that the C-2 position can tolerate a variety of substituents, including different alkyl, aryl, and heterocyclic groups. researchgate.netderpharmachemica.com For instance, replacing the 2-methyl group with a larger 2-phenyl group has been shown to influence activities such as antitumor and BCRP inhibitory effects. ijbpsa.comnih.gov In some cases, the presence of a phenyl ring at C-2 is considered an essential requirement for a specific biological action. nih.gov However, for other activities like antibacterial effects, the 2-methyl derivative itself has demonstrated significant potency against various bacterial strains. nih.gov

Studies on antiproliferative agents have shown that incorporating a substituted phenyl or naphthyl ring at the C-2 position can yield compounds with moderate cytotoxic potency. researchgate.netresearchgate.net The nature of the substituent on these aryl rings further fine-tunes the activity. For example, a 2-methoxyphenyl substitution at C-2, combined with a basic side chain elsewhere on the scaffold, resulted in a compound with a remarkable antiproliferative profile against a majority of tested cancer cell lines. researchgate.net Conversely, replacing the phenyl group with a larger naphthyl group was found to be unfavorable for cytotoxic activity in the same series of compounds. researchgate.net

The introduction of groups like thioalkyl or thiazole (B1198619) at the C-2 position has also been explored, with studies showing that these modifications can increase activity in certain contexts, such as in chemotherapeutic agents. nih.gov The general consensus from various studies is that the C-2 position is a key site for modification to modulate potency and selectivity. derpharmachemica.com

Table 1: Impact of C-2 Substituents on Biological Activity of Quinazolinone Derivatives

| C-2 Substituent | Attached Group(s) | Observed Biological Activity | Reference(s) |

|---|---|---|---|

| Methyl | Various N-3 substituents | Antibacterial, Analgesic, Anti-inflammatory | nih.govnih.gov |

| Phenyl | Various N-3 and C-6 substituents | Antitumor, BCRP Inhibition, Antimicrobial | ijbpsa.comnih.gov |

| Substituted Phenyl | Basic side chain at C-8 | Antiproliferative | researchgate.net |

| Naphthyl | Basic side chain at C-8 | Decreased Antiproliferative Activity | researchgate.net |

| Thioalkyl / Thiazole | Various | Varied Inhibitory Activity | nih.gov |

Role of Modifications at the N-3 Position on Biological Activities

The N-3 position of the 4(3H)-quinazolinone ring is one of the most frequently modified sites, offering a versatile point for introducing a wide range of substituents to profoundly influence biological outcomes. researchgate.netijbpsa.com The introduction of bulky aromatic rings, heterocyclic moieties, and various side chains at this position has been a successful strategy in developing potent bioactive molecules.

SAR studies have consistently shown that the presence of a substituted aromatic ring at the N-3 position is essential for certain antimicrobial and anticancer activities. researchgate.net For example, linking a phenyl ring to the N-3 position can confer or enhance activities. nih.gov The substitution pattern on this phenyl ring is also crucial. A study on quinazolinone-based hybrids revealed that bulky, hydrophobic, and electron-withdrawing substituents at the para position of a phenyl ring linked to N-3 are essential for anti-proliferative activity. nih.gov

Furthermore, attaching more complex moieties via different linkers has yielded potent compounds. Derivatives where the N-3 position is substituted with a benzalamino group have shown moderate to good antiviral activity. scirp.org In other studies, substituting the N-3 position with a 4-phenyl morpholine (B109124) moiety resulted in compounds with potent analgesic, anti-inflammatory, and antimicrobial activities. nih.gov The synthesis of novel 2-methyl-3-(substituted)-quinazolin-4(3H)-ones has been a common strategy for generating compounds with antibacterial properties. The flexibility of the N-3 position allows for the introduction of diverse chemical functionalities, making it a key target for lead optimization.

Table 2: Influence of N-3 Modifications on Pharmacological Profile

| N-3 Substituent | Attached Group(s) | Observed Biological Activity | Reference(s) |

|---|---|---|---|

| Substituted Phenyl | 2-Methyl | Anticancer, Antimicrobial | researchgate.netnih.gov |

| Substituted Benzalamino | 2-Methyl or 2-Aryl | Antiviral | scirp.org |

| 4-Morpholino-phenyl | 2-Methyl, 6-Bromo | Analgesic, Anti-inflammatory, Antimicrobial | nih.gov |

| Phenyl | 2-Methyl | General Bioactivity | nih.gov |

| Various Amines | 2-Methyl | Antibacterial |

Influence of Phenyl Ring Substitutions on Pharmacological Profiles

When a phenyl ring is part of the quinazolinone derivative, either at C-2 or N-3, the substituents on this ring play a pivotal role in modulating the pharmacological profile. The electronic and steric properties of these substituents can dictate the compound's interaction with its biological target.

For phenyl rings attached to the N-3 position, electron-withdrawing groups such as halogens (fluoro, chloro) or nitro groups have been shown to be favorable for certain activities. For instance, in a series of anticancer agents, the presence of an electron-withdrawing fluoro group on a phenyl ring at N-3, along with urea (B33335) and thiourea (B124793) moieties, was found to exert potent activity. researchgate.net Another study highlighted that for anti-proliferative effects, bulky, hydrophobic, and electron-withdrawing groups at the para-position of the N-3 phenyl ring are beneficial. nih.gov

In the context of analgesic and anti-inflammatory activities, various substitutions on a 2-phenyl ring have been explored. The introduction of groups like trifluoromethyl on a phenylisoxazolyl-phenyl moiety at N-3 resulted in one of the most active compounds in a series for analgesia and anti-inflammatory effects. For anticonvulsant activity, a 2-phenyl-quinazolinone derivative bearing a 3-({(E)-[3-(4-chloro-3-methylphenoxy)phenyl]methylidene}amino) substituent at N-3 showed excellent protection in seizure models, highlighting the complex interplay of substitutions on multiple phenyl rings.

These findings underscore that the position, number, and electronic nature (electron-donating vs. electron-withdrawing) of substituents on peripheral phenyl rings are key factors in the design of targeted quinazolinone-based agents.

Correlation of Specific Functional Groups with Targeted Biological Effects

Specific biological effects of 2-methyl-4(3H)-quinazolinone derivatives can often be correlated with the presence of particular functional groups or substitution patterns.

Antimicrobial Activity: The presence of a methyl or phenyl group at C-2 and a substituted aromatic ring at N-3 are often considered essential for antimicrobial properties. researchgate.net Halogenation of the main quinazolinone ring, for instance at the C-6 and C-8 positions with bromine, significantly improves antibacterial activity. researchgate.net Furthermore, the introduction of a 4-morpholino-phenyl group at N-3 in a 6-bromo-2-methyl-quinazolinone scaffold was found to produce the highest antimicrobial activity in one study. nih.gov

Anticancer Activity: For antiproliferative and cytotoxic effects, a variety of structural features are important. A phenyl group at C-2 is often preferred over a methyl group. ijbpsa.comnih.gov Substitutions on a phenyl ring at N-3 with bulky, hydrophobic, and electron-withdrawing groups are critical for activity. nih.gov The introduction of specific heterocyclic rings or functional groups like urea/thiourea can also lead to potent anticancer agents. researchgate.net

Anti-inflammatory and Analgesic Activity: These activities are frequently observed in 2,3-disubstituted quinazolinones. A 2-methyl derivative substituted at N-3 with a 4-morpholino-phenyl group, particularly with dibromination at the C-6 and C-8 positions, exhibited the highest analgesic and anti-inflammatory activity in a reported series. nih.gov

Anticonvulsant Activity: Research has linked anticonvulsant properties to specific, often complex, substitutions at the N-3 position. In a series of 2-(methyl/phenyl)-3-substituted quinazolinones, derivatives containing a 5-morpholino-1,3,4-oxadiazol-2-yl)phenyl moiety at N-3 showed superior activity compared to the reference drug Phenytoin in certain models.

Table 3: Correlation of Functional Groups with Biological Effects

| Functional Group/Substitution Pattern | Target Biological Effect | Reference(s) |

|---|---|---|

| 6,8-dihalo substitution on quinazolinone ring | Antibacterial, Anti-inflammatory | researchgate.netnih.gov |

| N-3 phenyl with para electron-withdrawing group | Anti-proliferative | nih.gov |

| N-3 linked to (oxadiazolyl)phenyl moiety | Anticonvulsant | |

| N-3 substituted with 4-morpholino-phenyl | Antimicrobial, Analgesic | nih.gov |

| C-2 phenyl group | BCRP Inhibition, Antitumor | nih.gov |

Design Principles for Enhanced Biological Potency and Selectivity

Based on the extensive SAR studies of 2-methyl-4(3H)-quinazolinone derivatives and their analogues, several key design principles can be formulated to guide the development of new compounds with enhanced potency and selectivity.

Optimize the C-2 Position: The C-2 position is a crucial starting point. While a methyl group confers certain activities, replacing it with a substituted aryl ring (e.g., phenyl) is often a successful strategy for enhancing anticancer or enzyme inhibitory activities. The choice of substituent should be tailored to the specific target. For example, a phenyl group is essential for BCRP inhibition. nih.gov

Exploit the N-3 Position: The N-3 position is the most versatile site for introducing diversity. Large, hydrophobic, and electronically diverse substituents are generally well-tolerated and can be used to fine-tune activity. Linking different heterocyclic systems (e.g., oxadiazole, morpholine) or substituted phenyl rings to N-3 is a proven strategy for discovering potent anticonvulsant, antimicrobial, and anti-inflammatory agents. nih.gov

Utilize Phenyl Ring Substitutions: When a phenyl ring is present (at C-2 or N-3), its substitution pattern should be systematically explored. Electron-withdrawing groups (halogens, CF3) at the meta or para positions often enhance potency for anticancer and anti-inflammatory activities. nih.gov

Modify the Quinazolinone Core: Substitutions on the benzene (B151609) part of the quinazolinone scaffold, such as halogenation at the C-6 and C-8 positions, can significantly boost biological activity, particularly for antimicrobial and anti-inflammatory effects. researchgate.netnih.gov

Hybridization and Fusion: Combining the quinazolinone scaffold with other known pharmacophores (molecular hybridization) can lead to synergistic effects or novel mechanisms of action. Fusing other rings to the quinazolinone system is another advanced strategy for creating novel chemical entities. nih.gov

By systematically applying these principles, medicinal chemists can rationally design novel (2-Methylquinazolin-4-yl)(phenyl)methanone derivatives and related analogues with improved pharmacological profiles, moving closer to the development of effective and selective therapeutic agents.

Future Research Directions and Prospects for 2 Methylquinazolin 4 Yl Phenyl Methanone

Exploration of Novel Synthetic Pathways

The advancement of novel therapeutic agents is intrinsically linked to the development of efficient and versatile synthetic methodologies. For (2-Methylquinazolin-4-yl)(phenyl)methanone, future research should prioritize the exploration of innovative synthetic routes that offer improvements in yield, purity, and scalability. Current synthetic strategies for quinazolinone cores often involve multi-step procedures. derpharmachemica.com Future pathways could focus on one-pot reactions or domino protocols, which are known to be more atom-economical and environmentally friendly. researchgate.net

Furthermore, the development of synthetic methods that allow for late-stage functionalization of the quinazoline (B50416) and phenyl rings would be highly valuable. This would enable the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies. For instance, leveraging C-H activation techniques could provide a direct means to introduce various substituents onto the aromatic frameworks, bypassing the need for pre-functionalized starting materials.

A summary of potential synthetic explorations is presented in the table below:

| Synthetic Approach | Potential Advantages | Key Areas of Focus |

| One-Pot Reactions | Increased efficiency, reduced waste, cost-effectiveness | Combining key bond-forming steps into a single operation. |

| Domino Protocols | High bond-forming efficiency, molecular complexity from simple precursors | Designing a cascade of intramolecular reactions. researchgate.net |

| Late-Stage Functionalization | Rapid generation of diverse analogues for SAR studies | C-H activation, cross-coupling reactions. |

Identification of New Molecular Targets

While quinazoline derivatives are known to interact with a range of biological targets, including kinases and receptors, the specific molecular targets of this compound remain to be fully elucidated. nih.govmdpi.com Future research should employ a combination of in silico and in vitro screening approaches to identify novel protein interactions.

Computational methods, such as reverse docking, can be used to screen the compound against a large database of protein structures to predict potential binding partners. These predictions can then be validated through in vitro binding assays and enzymatic activity assays. A significant focus should be on identifying targets that are implicated in diseases with high unmet medical needs, such as neurodegenerative disorders, metabolic diseases, and certain types of cancer. For example, various quinazolinone derivatives have shown inhibitory activity against enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase, which are crucial in cancer chemotherapy. scirp.org

Development of Hybrid Molecules with Other Bioactive Scaffolds

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful tool in drug discovery. nih.gov This approach can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles, or even dual-acting ligands that can modulate multiple targets simultaneously.

Future research should focus on the rational design and synthesis of hybrid molecules that incorporate the this compound scaffold with other known bioactive moieties. For instance, combining it with fragments known to interact with specific enzymes or receptors could lead to novel therapeutics. Examples from related quinazolinone research include hybridization with pyrimidine (B1678525), indolin-2-one, and thiazolidin-4-one scaffolds. nih.govnih.gov The selection of the partnering scaffold should be guided by a clear therapeutic rationale, aiming to either enhance a known activity or introduce a complementary one.

| Hybrid Scaffold Example | Potential Therapeutic Area | Rationale |

| Pyrimidine | Cancer | Both quinazolines and pyrimidines are known anticancer agents. nih.gov |

| Indolin-2-one | Cancer | N-substitution on the indolin-2-one moiety is crucial for anti-proliferative activity. nih.gov |

| Thiazolidin-4-one | Various | Thiazolidin-4-one is a versatile scaffold with diverse biological activities. nih.gov |

Advanced Computational Design of Next-Generation Analogues

Computational chemistry offers a powerful platform for the rational design of new chemical entities with optimized properties. For this compound, advanced computational techniques can be employed to design next-generation analogues with enhanced potency and selectivity.

Structure-based drug design (SBDD) can be utilized if the three-dimensional structure of a molecular target is known. Molecular docking studies can predict the binding mode of novel analogues within the active site of the target protein, allowing for the design of compounds with improved interactions. nih.gov In the absence of a target structure, ligand-based drug design (LBDD) methods, such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling, can be used to identify the key structural features required for biological activity. These models can then guide the design of new compounds with a higher probability of success.

Mechanistic Elucidation at Deeper Biological Levels (in vitro)

A thorough understanding of the mechanism of action is crucial for the successful development of any therapeutic agent. For this compound and its future analogues, in vitro studies are essential to elucidate their biological effects at a molecular and cellular level.

Initial cell-based assays can determine the cytotoxic or cytostatic effects of the compounds on various cell lines. nih.gov For promising candidates, more detailed mechanistic studies should be undertaken. This includes investigating their effects on cell cycle progression, apoptosis, and specific signaling pathways. nih.gov Techniques such as Western blotting, flow cytometry, and immunofluorescence can provide valuable insights into the cellular responses to compound treatment. Furthermore, understanding the compound's ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties through in vitro assays is critical for predicting its in vivo behavior. gsconlinepress.com

Q & A

Q. Advanced

- Catalyst screening : Lewis acids (e.g., ZnCl₂) improve acylation efficiency vs. traditional AlCl₃, reducing hydrolysis byproducts.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of quinazolinone intermediates but may require post-reaction neutralization.

- Temperature control : Lower temperatures (60–70°C) reduce decomposition, while microwave-assisted synthesis cuts reaction time by 50% .

Which spectroscopic techniques are essential for characterizing this compound?

Q. Basic

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and carbonyl carbons (δ ~190 ppm).

- FTIR : Identify C=O (1660–1680 cm⁻¹) and C-N (1240–1300 cm⁻¹) stretches.

- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <5 ppm error .

How can researchers evaluate the compound’s potential antimicrobial activity?

Q. Advanced

- Antibiofilm assays : Use crystal violet staining to quantify biofilm inhibition in Staphylococcus aureus (IC₅₀ values <50 µg/mL indicate potency).

- Efflux pump inhibition : Pair with ethidium bromide to assess synergy against multidrug-resistant strains.

- ADMET prediction : Computational tools (e.g., SwissADME) assess bioavailability and toxicity risks .

What methods confirm purity and identity post-synthesis?

Q. Basic

- Melting point analysis : Sharp melting points (±2°C of literature values) indicate purity.

- HPLC : Use C18 columns (acetonitrile/water gradient) to detect impurities (<1% area).

- Recrystallization : Ethanol/water (1:3) yields >95% pure crystals .

How do computational methods predict the compound’s reactivity in nucleophilic substitutions?

Q. Advanced

- DFT calculations : Gaussian09 with B3LYP/6-31G(d) basis sets model charge distribution. The quinazolinone ring’s electron-deficient C4 position is prone to nucleophilic attack.

- Molecular docking : Predict binding affinities to biological targets (e.g., DHFR enzyme) using AutoDock Vina.

- SAR studies : Modify the phenyl or methyl groups to correlate substituent effects with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.